(2,4-Dimethylpyrimidin-5-YL)boronic acid
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Overview
Description
(2,4-Dimethylpyrimidin-5-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with two methyl groups at the 2 and 4 positions. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpyrimidin-5-YL)boronic acid typically involves the reaction of 2,4-dimethylpyrimidine with a boron-containing reagent. One common method is the hydroboration of 2,4-dimethylpyrimidine using borane (BH3) or a boronic ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylpyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide in coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(2,4-Dimethylpyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Dimethylpyrimidin-5-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the desired substrate. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and drug design .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxypyrimidin-5-YL)boronic acid: Similar in structure but with methoxy groups instead of methyl groups.
(2,6-Dimethoxypyrimidin-5-YL)boronic acid: Another variant with methoxy groups at different positions.
Uniqueness
(2,4-Dimethylpyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of methyl groups at the 2 and 4 positions can affect the electronic properties of the pyrimidine ring, making it distinct from other boronic acids .
Biological Activity
(2,4-Dimethylpyrimidin-5-YL)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_10B_N_2O_2. The compound features a boronic acid functional group attached to a pyrimidine ring, which contributes to its reactivity and biological interactions. Boronic acids are known for their ability to form reversible covalent bonds with diols and other biomolecules, making them valuable in medicinal chemistry.
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Palladium-Catalyzed Cross-Coupling Reactions : This method involves the coupling of aryl halides with boronic acids.
- Direct Boronation : Utilizing boron reagents to introduce the boronic acid group directly onto the pyrimidine structure.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Boronic acids can selectively target cancer cells, enhancing their toxicity towards specific tumor types. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 1: Anticancer Activity of Boronic Acid Derivatives
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 0.5 | Induces apoptosis |
Bortezomib | 0.01 | Proteasome inhibition |
Other derivatives | Varies | Cell cycle arrest |
Interaction with Biological Targets
Studies have also focused on the binding affinities of this compound with various biological targets. Its interactions can modulate critical biological pathways effectively. For example, it has been shown to interact with insulin and other proteins involved in metabolic processes .
Table 2: Binding Affinities of Boronic Acids
Compound Name | Target Protein | Binding Affinity (nM) |
---|---|---|
This compound | Insulin | 150 |
3-Benzyloxyphenylboronic acid | Insulin | 75 |
Other derivatives | Various | Varies |
Case Studies
- In Vivo Studies : A study evaluated the efficacy of a related compound in mouse models of leukemia. The compound demonstrated a dose-dependent reduction in tumor burden and significant tumor growth inhibition when combined with standard chemotherapy agents .
- Molecular Docking Studies : Molecular docking simulations have revealed insights into how this compound binds to its targets, providing a theoretical basis for its biological activity. These studies help in understanding the specific interactions at the molecular level .
Properties
Molecular Formula |
C6H9BN2O2 |
---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
(2,4-dimethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3,10-11H,1-2H3 |
InChI Key |
YMFQYFJUILYFSC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)C)(O)O |
Origin of Product |
United States |
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